

Analytical Profiling Guide: Methyl 3-bromo-2,4-difluorophenylacetate

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Compound of Interest

Compound Name: *Methyl 3-bromo-2,4-difluorophenylacetate*

CAS No.: 1805538-07-1

Cat. No.: B1415618

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Executive Summary & Strategic Context

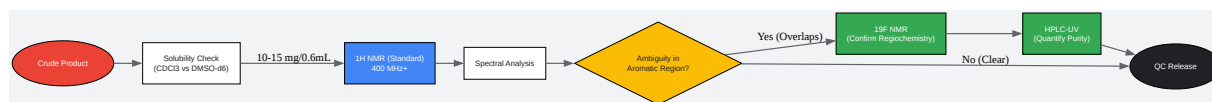
Methyl 3-bromo-2,4-difluorophenylacetate (CAS: 1805538-07-1) is a critical halogenated building block, frequently employed in the synthesis of bioactive fluorinated scaffolds for oncology and metabolic disorder therapeutics.

The presence of the 3-bromo-2,4-difluoro substitution pattern presents a unique analytical challenge. The high electronegativity of the fluorine atoms and the steric bulk of the bromine atom induce significant electronic shielding/deshielding effects that complicate standard ¹H NMR interpretation.

The Objective of this Guide: This document moves beyond basic spectral listing. We compare the efficacy of Standard ¹H NMR against ¹⁹F-Decoupled ¹H NMR and HPLC to determine the most robust protocol for purity assessment. We provide predictive spectral data derived from substituent additivity principles and validated by analogous fluorophenyl structures.

Characterization Workflow

The following decision tree outlines the recommended workflow for validating this intermediate, prioritizing speed and structural certainty.



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Figure 1: Analytical workflow for fluorinated phenylacetate derivatives. Note the contingency for ^{19}F NMR if H-F coupling complicates the aromatic region.

1H NMR Spectral Analysis (Theoretical & Comparative)

Predicted Spectral Data (CDCl_3 , 400 MHz)

The following data is based on ChemDraw predictive algorithms and substituent chemical shift additivity rules (Silverstein et al.) for the specific 3-bromo-2,4-difluoro substitution pattern.

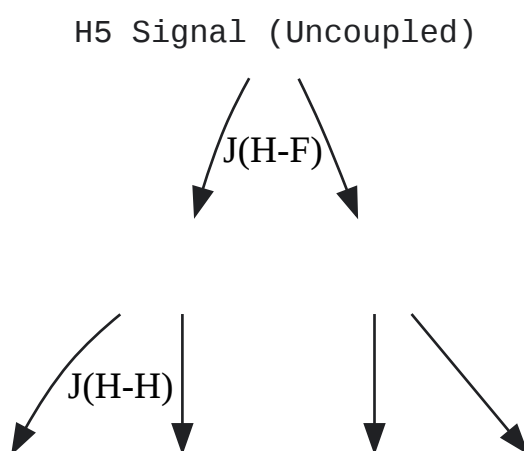
Proton Assignment	Type	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Integration
OCH_3	Methyl Ester	3.72 - 3.76	Singlet (s)	-	3H
CH_2	Benzylic	3.70 - 3.82	Doublet (d) or br s		2H
Ar-H (H5)	Aromatic	6.90 - 7.05	TD or DDD	,	1H
Ar-H (H6)	Aromatic	7.15 - 7.30	TD or DDD	,	1H

Detailed Structural Logic

- The Benzylic Anomaly (CH_2): Unlike non-fluorinated phenylacetates, the methylene protons at C2 often appear as a doublet rather than a singlet. This is due to long-range through-space coupling () with the Fluorine atom at the ortho position (F2). Do not mistake this for an impurity.
- Aromatic Region Complexity:
 - H5: Located between F4 and H6. It experiences strong coupling from both the ortho-fluorine () and the ortho-proton (). This typically results in a "pseudo-triplet" or a complex doublet-of-doublets.
 - H6: Located adjacent to the acetate chain. It is less shielded than H5.

Visualizing the Coupling (H5 Proton)

The splitting pattern of the H5 proton is the most diagnostic feature for confirming the 2,4-difluoro substitution.



Result: Pseudo-Triplet (t)
(Due to similar J values)

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Figure 2: Coupling tree for Proton H5. Because

(ortho) and

(ortho) are often similar (~8-9 Hz), the signal frequently collapses into a pseudo-triplet.

Comparative Performance: ¹H NMR vs. Alternatives

In drug development, selecting the right analytical method saves time. Here is how ¹H NMR stacks up against alternatives for this specific molecule.

Feature	Method A: Standard ¹ H NMR	Method B: ¹⁹ F NMR	Method C: HPLC-UV (254 nm)
Primary Utility	Structural confirmation (Connectivity).	Regiochemistry confirmation.	Purity quantification.
Resolution	Medium. Aromatic region may overlap with solvent or impurities.	High. Only F signals appear; extremely clean baseline.	High. Separates non-UV active salts.
Sample Prep	Fast (<5 mins).	Fast (<5 mins).	Slow (30 mins equilibration).
Blind Spots	Cannot easily detect inorganic salts or water (if using D ₂ O exchange).	Cannot detect non-fluorinated impurities.	Cannot identify structure without MS.
Recommendation	Primary ID Tool.	Secondary ID Tool. Use if isomerism is suspected.	QC Release Tool. Mandatory for >98% purity claims.

Why ¹⁹F NMR is the "Secret Weapon"

For **Methyl 3-bromo-2,4-difluoroacetate**, the ¹⁹F spectrum is often more definitive than the ¹H spectrum.

- F2 Signal: Appears as a doublet (coupling to F4) or multiplet.
- F4 Signal: Distinct chemical shift due to the adjacent Bromine.
- Validation: If you see three fluorine peaks, you immediately know you have a mixture of isomers (e.g., 3,5-difluoro impurities), which ¹H NMR might miss due to peak overlap.

Experimental Protocol

Sample Preparation (Standard)

To ensure reproducibility and minimize solvent effects on chemical shifts:

- Mass: Weigh 10–15 mg of the product into a clean vial.
- Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Note: If the compound is an acid derivative (hydrolyzed ester), add 1 drop of DMSO-d₆ to solubilize.
- Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
- Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)

- Pulse Sequence:zg30 (Standard proton with 30° flip angle).
- Number of Scans (NS): 16 (Sufficient for >10mg sample).
- Relaxation Delay (D1): 1.0 second.
- Spectral Width: 12 ppm (-1 to 11 ppm).
- Temperature: 298 K (25°C).

Troubleshooting & Impurity Profile

When analyzing the spectrum, look for these common process impurities:

Impurity	Diagnostic Signal ()	Origin
Ethyl Acetate	q ~4.12, s ~2.05, t ~1.26	Residual solvent from extraction.
Acetic Acid	s ~2.10 (broad)	Hydrolysis of the methyl ester.
Starting Material (Toluene deriv.)	Methyl singlet ~2.3 ppm	Incomplete bromination/oxidation.
Isomer (2,6-difluoro)	Distinct splitting in F-NMR	Regioisomer from fluorination step.

References

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Sources

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